3-(1-Phenyl-1h-pyrazol-4-yl)prop-2-en-1-ol
Description
Significance of Pyrazole (B372694) Heterocycles as a Molecular Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a prominent structural motif in a vast array of biologically active compounds. rsc.orgnih.govnih.gov Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, and its metabolic stability. The pyrazole nucleus is considered a "privileged structure" in drug discovery, appearing in medications with anti-inflammatory, analgesic, and anti-cancer properties. atlantis-press.com The versatility of the pyrazole scaffold allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. mdpi.commdpi.com
Overview of Alkenyl Functionalization in Organic Synthesis
Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are fundamental building blocks in organic synthesis. The double bond serves as a reactive site for a multitude of chemical transformations, allowing for the introduction of various functional groups. wisdomlib.org Alkenyl functionalization, the process of incorporating a carbon-carbon double bond into a molecule, provides a pathway to increase molecular complexity and to construct the carbon skeleton of more elaborate structures. Reactions such as the Wittig reaction provide reliable methods for the formation of alkenes from carbonyl compounds. masterorganicchemistry.comudel.edu The geometry of the double bond (E/Z isomerism) can often be controlled, which is crucial for applications where specific stereochemistry is required.
Contextualization of 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol within Pyrazole-Alkenyl Chemistry
The compound this compound is a representative example of a molecule that combines the key features of both pyrazoles and alkenes. Its structure, featuring a 1-phenyl-pyrazole ring linked to a prop-2-en-1-ol (allyl alcohol) chain, suggests a synthetic origin from 1-phenyl-1H-pyrazole-4-carbaldehyde. This aldehyde is a well-established intermediate that can be synthesized through methods like the Vilsmeier-Haack reaction. wisdomlib.orgumich.eduekb.egresearchgate.netktu.edusemanticscholar.orgresearchgate.net
The synthesis of this compound would likely involve a two-step process from this aldehyde precursor. First, an olefination reaction, such as the Wittig reaction, would be employed to extend the aldehyde into an α,β-unsaturated aldehyde, (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enal. Subsequently, a selective reduction of the newly formed aldehyde group would yield the target allyl alcohol. This synthetic strategy highlights the modular nature of organic synthesis, where well-understood reactions are used to combine different functional scaffolds to create novel molecules with potentially interesting properties.
The chemical properties of this compound would be dictated by the interplay between the aromatic pyrazole ring and the reactive allyl alcohol moiety. The pyrazole component provides a stable, aromatic core, while the allyl alcohol group offers sites for further chemical modification, such as oxidation or esterification.
Below are tables detailing the properties of the parent compounds and a hypothetical summary for the title compound based on its structure.
Table 1: Properties of Parent Heterocycles
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 1H-Pyrazole | C₃H₄N₂ | 68.08 | Aromatic, five-membered heterocycle with two adjacent nitrogen atoms. |
| 1-Phenyl-1H-pyrazole | C₉H₈N₂ | 144.17 | Phenyl-substituted pyrazole, often used as a building block in synthesis. nist.govnih.gov |
Interactive Data Table: Click on headers to sort.
Table 2: Properties of Key Intermediates and the Target Compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Synthetic Precursor | Probable Final Functional Group |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | C₁₀H₈N₂O | 172.18 | 1-Phenyl-1H-pyrazole | Aldehyde |
| (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enal | C₁₂H₁₀N₂O | 198.22 | 1-Phenyl-1H-pyrazole-4-carbaldehyde | α,β-Unsaturated Aldehyde |
| This compound | C₁₂H₁₂N₂O | 200.24 | (2E)-3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-enal | Allyl Alcohol |
Interactive Data Table: Click on headers to sort.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
(E)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H12N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-7,9-10,15H,8H2/b5-4+ |
InChI Key |
QUAYXVJGPJUNAA-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/CO |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=CCO |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 1 Phenyl 1h Pyrazol 4 Yl Prop 2 En 1 Ol and Analogous Structures
Approaches for Constructing the Pyrazolyl-Alkenyl Carbon Skeleton
The formation of the carbon backbone, which links the pyrazole (B372694) ring to a propenyl group, is the foundational phase in the synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol. This is typically achieved by creating a carbon-carbon bond between the pyrazole's 4-position and a three-carbon chain. The most common precursors formed in this stage are α,β-unsaturated carbonyl compounds, known as pyrazolyl chalcones.
Claisen-Schmidt Condensation and Related Base-Catalyzed Reactions
The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing pyrazole-based chalcones, which are key intermediates. rsc.orgthepharmajournal.com This reaction involves a base-catalyzed condensation between a pyrazole aldehyde and a ketone or another aldehyde that possesses α-hydrogens. jove.com For the synthesis of a precursor to this compound, the reaction would typically involve 1-phenyl-1H-pyrazole-4-carbaldehyde and acetone (B3395972) or a related methyl ketone.
The general mechanism involves the deprotonation of the ketone by a base (e.g., NaOH, KOH) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the pyrazole aldehyde. jove.comnih.gov The resulting β-hydroxy carbonyl intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable conjugated system of the α,β-unsaturated ketone (chalcone). jove.comnih.gov
Research has demonstrated the versatility of this method using various substituted pyrazole aldehydes and ketones. The reaction conditions are generally mild, often conducted at room temperature in a solvent like ethanol. healthcare-bulletin.co.uknih.gov Green chemistry approaches have also been explored, utilizing polyethylene (B3416737) glycol (PEG-400) as a recyclable reaction medium. healthcare-bulletin.co.uk The choice of reactants allows for the synthesis of a diverse library of pyrazolyl chalcones. rsc.orgscholarsresearchlibrary.com
| Pyrazole Aldehyde Reactant | Ketone/Aldehyde Reactant | Base/Solvent | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | NaOH / PEG-400 | Room temp, 2-3 h | (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-one | healthcare-bulletin.co.uk |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 1-(Thiazol-2-yl)ethanone | KOH / Ethanol | Room temp, 20 h | (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one | nih.gov |
| 4-Acetyl-5-thiophene-pyrazole | Heteroaryl Aldehydes | Not specified | Good yields | Pyrazolyl-chalcone derivatives | rsc.org |
| 1H-Pyrazole-4-carboxaldehyde | Pyrrolinone | Base-mediated | Not specified | Dipyrrinone analog | nih.gov |
Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization
An alternative and powerful strategy for forming the pyrazolyl-alkenyl skeleton involves transition-metal-catalyzed cross-coupling reactions. These methods are particularly useful for functionalizing pre-formed pyrazole rings at specific positions. Palladium-catalyzed reactions such as the Heck, Suzuki, and Sonogashira couplings are prominent in this field. researchgate.net
To apply this to the synthesis of this compound, one would start with a pyrazole ring functionalized at the 4-position with a leaving group, such as a halide (Br, I) or a triflate (-OTf). This pyrazole electrophile can then be coupled with a nucleophilic vinyl partner.
Heck Coupling: A 4-halopyrazole could be coupled with an alkene like acrolein or methyl vinyl ketone to introduce the propenone side chain directly.
Suzuki Coupling: A 4-halopyrazole or 4-triflyloxypyrazole can react with a vinylboronic acid or ester derivative. researchgate.net This approach offers high functional group tolerance.
Sonogashira Coupling: Coupling a 4-halopyrazole with a terminal alkyne, such as propargyl alcohol, would yield a pyrazolyl-alkynyl alcohol. Subsequent partial reduction of the triple bond would lead to the desired allylic alcohol.
These methods provide a modular approach, allowing for the late-stage introduction of the alkenyl moiety onto a complex pyrazole core. The development of specialized ligands and catalyst systems has significantly broadened the scope and efficiency of these transformations for heterocyclic compounds. mit.edursc.org
| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System (Typical) | Intermediate Product Type | Reference Principle |
|---|---|---|---|---|---|
| Suzuki Coupling | 4-Triflyloxy-1-phenyl-1H-pyrazole | Vinylboronic acid | Pd(PPh₃)₄ / Base | 4-Vinyl-1-phenyl-1H-pyrazole | researchgate.net |
| Heck Coupling | 4-Bromo-1-phenyl-1H-pyrazole | Acrolein | Pd(OAc)₂ / Phosphine ligand | 3-(1-Phenyl-1H-pyrazol-4-yl)propenal | researchgate.net |
| Sonogashira Coupling | 4-Iodo-1-phenyl-1H-pyrazole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI / Base | 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-yn-1-ol | researchgate.net |
Aldol (B89426) Condensation Variants in Pyrazole Chemistry
The Claisen-Schmidt condensation is a specific subset of the broader class of aldol condensation reactions. researchgate.net Aldol-type reactions are fundamental for C-C bond formation and have been applied in various ways in pyrazole chemistry. While the base-catalyzed Claisen-Schmidt is the most direct route to the pyrazolyl chalcone precursor, other variants can be envisioned.
For instance, acid-catalyzed aldol condensations, though less common for this specific transformation, could potentially be used. More complex, multi-step sequences involving aldol reactions can also construct highly functionalized pyrazole systems. Domino reactions that incorporate an aldol condensation as one of the steps have been used to create complex spiropyrazolone derivatives. rwth-aachen.de These variants highlight the versatility of carbonyl chemistry in building the desired pyrazolyl-alkenyl framework, even if the classic base-catalyzed approach remains the most straightforward for synthesizing simple chalcone precursors. nih.gov
Reductive Transformations to Access Allylic Alcohol Moieties
Once the pyrazolyl-alkenyl carbonyl precursor (the pyrazolyl chalcone) is synthesized, the final step is the reduction of the carbonyl group to a hydroxyl group to form the target allylic alcohol. The key challenge in this step is chemoselectivity. The reduction must selectively target the carbonyl group (a 1,2-reduction) without affecting the conjugated C=C double bond (which would result from a 1,4-reduction or conjugate addition). mdpi.com
Chemoselective Reduction of Carbonyl Precursors (e.g., Pyrazolyl Chalcones)
The selective reduction of α,β-unsaturated ketones to allylic alcohols is a classic challenge in organic synthesis. Several methods have been developed to achieve this with high fidelity.
Luche Reduction: This is one of the most common and effective methods. It employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃). The cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring a direct hydride attack at the carbonyl carbon (1,2-addition) over attack at the β-carbon (1,4-addition).
Other Metal Hydrides: Other specialized reducing agents, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminium hydride (LiAlH₄), can be used, but reaction conditions like low temperature must be carefully controlled to prevent over-reduction or loss of selectivity.
Enzymatic Reduction: Biocatalysis offers a green and highly selective alternative. Specific enzymes, such as perakine (B201161) reductase, have been shown to reduce α,β-unsaturated ketones to the corresponding chiral allylic alcohols with excellent enantioselectivity. nih.gov
Catalyst-Free Methods: Recent research has also uncovered methods for chemoselective reduction under catalyst-free conditions, providing more environmentally friendly options. rsc.org
| Reducing Agent/System | Typical Conditions | Selectivity Principle | Product | Reference Principle |
|---|---|---|---|---|
| NaBH₄ / CeCl₃ (Luche Reduction) | Methanol, 0 °C to room temp | Lewis acid activation of carbonyl group | Allylic Alcohol | - |
| Perakine Reductase (Enzyme) | Aqueous buffer, specific pH | Enzyme active site stereocontrol | Chiral Allylic Alcohol | nih.gov |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | THF | Steric hindrance favors carbonyl attack | Allylic Alcohol | - |
| Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C | Low temperature kinetic control | Allylic Alcohol | - |
Alternative Reductive Routes
Instead of creating a pyrazolyl chalcone and reducing it, alternative synthetic sequences can be employed where the alcohol functionality is installed differently.
One prominent strategy involves the Horner-Wadsworth-Emmons (HWE) reaction. This would start with 1-phenyl-1H-pyrazole-4-carbaldehyde, which is reacted with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate. This reaction would stereoselectively form an α,β-unsaturated ester, (E)-ethyl 3-(1-phenyl-1H-pyrazol-4-yl)acrylate. This ester can then be selectively reduced to the allylic alcohol, this compound. A reagent commonly used for this specific transformation (ester to allylic alcohol) is DIBAL-H at low temperatures. This route offers excellent control over the geometry of the double bond and avoids the sometimes problematic chemoselectivity of ketone reduction.
Derivatization Strategies for this compound
The chemical versatility of this compound allows for numerous derivatization strategies. These transformations can target the hydroxyl group for functional group interconversions or the prop-2-en-1-ol moiety for addition and substitution reactions, thereby providing access to a library of novel pyrazole derivatives.
The primary alcohol of the allylic system is a prime site for functionalization. Standard organic transformations can be employed to convert the hydroxyl group into other key functionalities, paving the way for further synthetic elaborations.
Oxidation: The allylic alcohol can be oxidized to the corresponding α,β-unsaturated aldehyde, 3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enal, or further to the carboxylic acid, (E)-3-(1-phenyl-1H-pyrazol-4-yl)acrylic acid. These transformations are fundamental, as pyrazole-4-carboxaldehydes are versatile precursors for a variety of fused heterocyclic systems. semanticscholar.orghilarispublisher.com Mild oxidizing agents such as manganese dioxide (MnO₂) are typically selective for the oxidation of allylic alcohols to aldehydes, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent can yield the carboxylic acid. The resulting α,β-unsaturated carbonyl compounds are key intermediates for subsequent reactions. mdpi.com
Etherification and Esterification: The hydroxyl group can readily undergo etherification (e.g., Williamson ether synthesis) or esterification with various acylating agents (e.g., acid chlorides, anhydrides) to yield a range of ethers and esters. These reactions serve to protect the hydroxyl group or to introduce specific functionalities that can modulate the molecule's physicochemical properties.
Halogenation: Conversion of the hydroxyl group to a halide (e.g., an allylic chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) transforms it into a good leaving group. This facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the C1 position of the propenyl chain.
Table 1: Selected Functional Group Interconversions of the Hydroxyl Moiety
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation to Aldehyde | MnO₂, PCC | α,β-Unsaturated Aldehyde |
| Oxidation to Acid | KMnO₄, Jones Reagent | α,β-Unsaturated Carboxylic Acid |
| Etherification | NaH, Alkyl Halide (RX) | Ether |
| Esterification | Acyl Chloride (RCOCl), Pyridine | Ester |
| Halogenation | SOCl₂, PBr₃ | Allylic Halide |
The alkene component of the prop-2-en-1-ol side chain is susceptible to a variety of addition reactions. These reactions can be used to saturate the double bond or introduce new functional groups across it.
Hydrogenation: Catalytic hydrogenation (e.g., using H₂/Pd-C) of the double bond leads to the saturated alcohol, 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol. This removes the reactivity associated with the alkene, allowing for selective transformations elsewhere in the molecule.
Halogenation and Dihydroxylation: The double bond can react with halogens (e.g., Br₂) to form the corresponding dihalide or undergo dihydroxylation (e.g., using OsO₄ or cold, dilute KMnO₄) to produce the corresponding diol. These reactions introduce functionality at the C2 and C3 positions.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This highly reactive three-membered ring can be opened by various nucleophiles to generate a wide array of 1,2-difunctionalized products.
Michael Addition: Following oxidation of the alcohol to the corresponding α,β-unsaturated ketone, the molecule becomes an excellent Michael acceptor. nih.gov This allows for 1,4-conjugate addition of various nucleophiles, a key step in the formation of more complex carbon skeletons and heterocyclic rings. semanticscholar.org
Cyclization and Annulation Reactions Employing Pyrazole-Alkenyl Precursors
Pyrazole-alkenyl precursors, such as this compound and its derivatives, are pivotal building blocks for constructing fused heterocyclic systems. The pyrazole ring, combined with the reactive alkenyl side chain, provides the necessary framework for annulation reactions, leading to polycyclic structures of significant chemical and pharmacological interest. chim.it
The strategic functionalization of the pyrazole-alkenyl scaffold enables its participation in various cyclization cascades to form fused bicyclic and polycyclic systems.
Pyranopyrazoles: The synthesis of pyrano[2,3-c]pyrazoles often proceeds via a one-pot, multicomponent reaction. nih.govmdpi.com A common strategy involves the reaction of a pyrazolone (B3327878) (which can be derived from hydrazine (B178648) precursors), an aldehyde, and an active methylene (B1212753) compound like malononitrile. gsconlinepress.comresearchgate.net The reaction mechanism typically involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. jetir.org Derivatives of this compound, particularly the corresponding aldehyde, can serve as key intermediates in these synthetic pathways.
Pyrazolines: Pyrazolines (dihydropyrazoles) are commonly synthesized through the condensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives. mdpi.comorganic-chemistry.org Oxidation of this compound to the corresponding enone provides the necessary precursor. The subsequent reaction with a hydrazine proceeds via cyclocondensation to yield the pyrazoline ring. organic-chemistry.org Alternatively, pyrazolines can be formed via 1,3-dipolar cycloaddition reactions between an alkene and a nitrile imine, which can be generated in situ. nih.govtandfonline.comresearchgate.net
Oxazoles: The formation of a fused oxazole (B20620) ring, such as in pyrazolo[4,3-d]oxazoles, can be achieved from pyrazolone precursors. For instance, the reaction of 1-phenyl-3-methyl-5-pyrazolone-4-oxime with various amines and iodides has been shown to yield pyrazolo[4,3-d]oxazole derivatives. research-nexus.net The prop-2-en-1-ol side chain would need to be appropriately modified, for example, into a keto-oxime or a related functional group, to facilitate the cyclization leading to the fused oxazole ring.
Pyrazolopyrimidines: Pyrazolopyrimidines are purine (B94841) analogs of considerable pharmaceutical interest. nih.gov Their synthesis often involves the cyclocondensation of aminopyrazoles with 1,3-dielectrophilic reagents. nanobioletters.comresearchgate.net A common precursor, 5-amino-1H-pyrazole-4-carbaldehyde, can react with compounds containing active methylene groups to construct the fused pyrimidine (B1678525) ring. semanticscholar.org To utilize this compound for this purpose, the pyrazole ring would need to be substituted with an amino group, and the propenol side chain converted into a group that can participate in the pyrimidine ring closure.
Tetrazoles: The synthesis of a tetrazole ring typically involves a [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source (e.g., sodium azide). researchgate.netrug.nl To fuse a tetrazole ring to the pyrazole core using the alkenyl side chain as a starting point, the prop-2-en-1-ol moiety would first need to be converted into a nitrile. This can be achieved through a sequence of oxidation to the aldehyde, formation of the corresponding oxime, and subsequent dehydration. The resulting pyrazole-4-acrylonitrile could then undergo cycloaddition to form the tetrazole.
Table 2: Synthetic Pathways to Fused Pyrazole Heterocycles
| Fused Heterocycle | Key Precursor Derived from Pyrazole-Alkenyl Scaffold | General Reaction Type |
|---|---|---|
| Pyranopyrazole | Pyrazole-4-carbaldehyde | Multicomponent Reaction (Knoevenagel/Michael/Cyclization) nih.govjetir.org |
| Pyrazoline | α,β-Unsaturated Ketone | Cyclocondensation with Hydrazine mdpi.com |
| Pyrazoline | Alkene | 1,3-Dipolar Cycloaddition with Nitrile Imine tandfonline.com |
| Oxazole | Pyrazolone-oxime derivative | Cyclization research-nexus.net |
| Pyrazolopyrimidine | Aminopyrazole carbaldehyde | Cyclocondensation semanticscholar.orgekb.eg |
| Tetrazole | Pyrazole-alkenyl nitrile | [3+2] Cycloaddition with Azide researchgate.net |
Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings, and their mechanisms are well-studied. The formation of pyrazolines, pyrazoles, and tetrazoles from pyrazole-alkenyl precursors frequently involves [3+2] cycloaddition pathways.
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of this chemistry. nih.gov For the synthesis of pyrazolines, the reaction involves a 1,3-dipole, such as a nitrile imine, reacting with the alkene moiety (the dipolarophile) of the pyrazole precursor. nih.govtandfonline.com Nitrile imines are typically unstable and are generated in situ from precursors like hydrazonoyl halides in the presence of a base. nih.gov The reaction is believed to proceed through a concerted, pericyclic mechanism, leading to the regioselective formation of the pyrazoline ring. nih.gov
Similarly, the formation of the tetrazole ring from a nitrile precursor is a classic example of a [3+2] cycloaddition. In this case, the nitrile group acts as the dipolarophile, and the azide ion (or an organic azide) serves as the 1,3-dipole. researchgate.net
The synthesis of pyrazoles themselves can also be achieved via [3+2] cycloaddition of diazo compounds with alkynes. organic-chemistry.org This pathway offers high regioselectivity and is a common method for constructing the pyrazole core itself. nih.gov Mechanistic studies indicate that these reactions can be catalyzed by various metals, such as copper or rhodium, which can influence the reaction rate and selectivity. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to favor specific regioisomers. mdpi.com
Computational and Theoretical Investigations of 3 1 Phenyl 1h Pyrazol 4 Yl Prop 2 En 1 Ol and Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. eurasianjournals.com These methods are crucial for predicting reactivity, stability, and various spectroscopic properties of novel compounds.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often at the B3LYP level of theory, are employed to determine stability, chemical reactivity, and other electronic parameters. researchgate.netresearchgate.net By analyzing the electronic structure, researchers can gain insights into the forces governing the molecule's behavior, which can be correlated with its biological activity. researchgate.net The theoretical calculations based on DFT can establish the molecular geometry, frontier molecular orbitals, and Mulliken charge of these compounds, providing an excellent perception of their molecular properties. researchgate.net
Geometry optimization is a fundamental step in computational chemistry that seeks to find the most energetically favorable arrangement of atoms in a molecule. researchgate.net For pyrazole derivatives, DFT methods are used to obtain optimized molecular structures. tandfonline.com The optimized geometry is crucial for understanding the chemical and physical properties of the compound. researchgate.net Conformational analysis of related vinylpyrazoles has shown that substituents on the pyrazole ring can influence the conformation of the vinyl group. researchgate.net For instance, 5-methyl-1-vinylpyrazoles predominantly adopt an S-cis-N2 orientation, while 1-vinylpyrazoles without substituents at the C-5 position exist as a mixture of conformers. researchgate.net This highlights the importance of substituent effects on the conformational energy landscapes of these molecules.
Frontier Molecular Orbital (HOMO-LUMO) analysis is a key aspect of understanding the chemical reactivity of molecules. tandfonline.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the main orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. researchgate.net For pyrazole derivatives, the HOMO-LUMO energy difference is calculated to assess their stability and chemical reactivity. researchgate.net
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), global softness (S), and electrophilicity index (ω), are calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other molecules. researchgate.net
| Descriptor | Formula | Description |
| Electronegativity (χ) | χ = (I+A)/2 | Measures the ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance to charge transfer. |
| Global Softness (S) | S = 1/2η | The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons. |
| Electrophilicity Index (ω) | ω = μ²/2η | Measures the electrophilic power of a molecule. |
| (Where I = -EHOMO and A = -ELUMO) |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.nettandfonline.com The MEP map illustrates the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. researchgate.net For pyrazole derivatives, the MEP surface is analyzed to understand the energy distribution and identify the chemically reactive sites. researchgate.net This information is crucial for understanding intermolecular interactions and how the molecule might bind to a biological target.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com It is widely used in drug discovery to predict the binding modes and affinities of ligands to biological targets. eurasianjournals.com
Molecular docking simulations are employed to predict how 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol and its analogs might bind to specific protein targets. For example, docking studies with pyrazole derivatives have been used to investigate their affinity for enzymes like human topoisomerase II β. nih.gov These simulations provide insights into the key interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions. By analyzing the binding modes of a series of analogs, researchers can generate Structure-Activity Relationship (SAR) hypotheses, which can guide the design of new compounds with improved biological activity. nih.gov
Assessment of Binding Affinities and Molecular Complementarity
Molecular docking simulations are pivotal in assessing the binding affinities and molecular complementarity of pyrazole derivatives with various biological targets. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score.
Studies on 3-aryl-1-phenyl-1H-pyrazole analogs have identified them as potent inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.gov Molecular modeling has revealed that these compounds can orient within the active sites of these enzymes, forming key interactions that lead to their inhibition. nih.gov For example, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine demonstrated significant AChE inhibitory activity, while N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine was a potent and selective MAO-B inhibitor. nih.gov
Similarly, pyrazole-containing imide derivatives have been evaluated for anticancer activity, with molecular docking identifying Heat Shock Protein 90α (Hsp90α) as a potential target. nih.gov The docking studies help elucidate the binding mode and affinity, which are crucial for structure-based drug design. nih.gov Other research has successfully docked pyrazole derivatives against various protein kinases, such as VEGFR-2, Aurora A, and CDK2, which are key targets in cancer therapy. nih.govresearchgate.net These studies show that the pyrazole scaffold can fit deeply within the binding pockets of these proteins, forming stable complexes. nih.govresearchgate.net
The binding affinities of several pyrazole analogs against different protein targets, as determined by computational docking studies, are summarized below.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions
Molecular dynamics (MD) simulations offer a deeper understanding of the conformational stability of ligand-receptor complexes and their dynamic interactions over time. eurasianjournals.com By simulating the motions of atoms and molecules, MD can validate the stability of binding poses predicted by molecular docking and reveal how the ligand and protein adapt to each other. eurasianjournals.comnih.gov
For instance, MD simulations have been performed on pyrazole derivatives docked into the active sites of protein kinases. nih.govnih.gov A 100 ns MD simulation of a pyrazole compound complexed with RET kinase was used to inspect the binding stability and conformation of the ligand. nih.gov Analysis of the root mean square deviation (RMSD) for both the ligand and the protein throughout the simulation confirmed that the complex was stable. nih.gov Furthermore, monitoring hydrogen bonds during the simulation showed that key interactions predicted by docking were consistently maintained, validating the binding mode. nih.gov
In another study, MD simulations were used to explore the likely binding mode of a pyrazole-containing imide derivative (compound A2) with its potential target, Hsp90α. nih.gov Such simulations are crucial for confirming that the computationally predicted interactions are stable in a dynamic, more realistic environment, thus providing stronger evidence for the proposed binding mechanism. nih.goveurasianjournals.com Theoretical calculations on pyrazolone (B3327878) derivatives have also been used to assess conformational preferences, comparing folded and open conformations to determine the most stable structures in different environments. bohrium.com
In Silico Prediction of Spectroscopic Parameters and Validation
Computational chemistry, particularly through methods like Density Functional Theory (DFT), enables the in silico prediction of various spectroscopic parameters, including IR and NMR spectra. eurasianjournals.comnih.gov These theoretical predictions are invaluable for validating experimental data, assigning spectral signals, and understanding the electronic structure of molecules. nih.govruc.dk
For pyrazole and its analogs, DFT calculations have been successfully used to predict vibrational frequencies (IR) and chemical shifts (¹H and ¹³C NMR). nih.gov Studies on pyrazole and 3,5-dimethyl pyrazole have shown that vibrational frequencies calculated using the B3LYP/6-311+G** basis set show good agreement with experimental FTIR and FT-Raman spectra after scaling. nih.gov The complete assignment of vibrational modes is often performed using total energy distribution (TED) analysis. nih.gov
Similarly, NMR chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk Comparisons between calculated and experimental ¹H and ¹³C NMR chemical shifts for pyrazole derivatives have demonstrated a strong correlation, aiding in the structural elucidation of newly synthesized compounds. nih.govresearchgate.net In one study, the IR spectrum of a 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde analog showed characteristic absorption bands for the imine (C=N) group at 1662 cm⁻¹, and pyrazole ring vibrations at 1451 cm⁻¹, 1491 cm⁻¹, and 1111 cm⁻¹, which are consistent with this class of compounds. nih.gov Another investigation into pyrazolone compounds simulated IR spectra using various semi-empirical methods (AM1, PM3, MNDO) and found the results to be in good agreement with experimental data, with the AM1 method providing comparatively better results. sciencepublishinggroup.comijoctc.orgresearchgate.net
The table below presents a comparison of experimental and calculated spectroscopic data for pyrazole analogs from the literature, highlighting the synergy between theoretical and experimental approaches.
Coordination Chemistry and Material Science Applications of Pyrazole Alkenyl Compounds
Ligand Properties and Metal Complex Formation
The structure of 3-(1-Phenyl-1h-pyrazol-4-yl)prop-2-en-1-ol suggests it can act as a versatile ligand in coordination chemistry. The pyrazole (B372694) ring contains two adjacent nitrogen atoms, one of which possesses a lone pair of electrons that can readily coordinate to a metal center. The presence of the prop-2-en-1-ol side chain introduces additional potential coordination sites through the oxygen of the hydroxyl group and the π-system of the double bond, allowing for various binding modes.
Pyrazole as a Chelating Agent in Transition Metal Complexes
Pyrazole and its derivatives are widely recognized as excellent chelating agents for a host of transition metals. researchgate.net The nitrogen atoms of the pyrazole ring can act as donor sites, forming stable complexes with metal ions. rsc.org The coordination can occur through a single nitrogen atom (monodentate) or by bridging two metal centers. In appropriately designed molecules, the pyrazole ring can participate in multidentate chelation, forming highly stable ring-like structures with a central metal atom. This ability is crucial for the formation of discrete coordination complexes and extended framework materials. researchgate.net The stability and geometry of these complexes are influenced by the steric and electronic properties of the substituents on the pyrazole ring.
Synthesis and Characterization of Novel Metal-Pyrazole Frameworks
The ability of pyrazole-based ligands to bridge metal centers has been harnessed in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are crystalline solids constructed from metal ions or clusters linked together by organic ligands. Pyrazolate-based MOFs, in particular, have garnered significant interest due to their often high thermal and chemical stability. researchgate.net
The synthesis of these frameworks typically involves solvothermal reactions, where the metal salt and the pyrazole-containing ligand are heated in a suitable solvent. The resulting structures can feature porous architectures, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. nih.gov For instance, MOFs constructed from pyrazolate linkers have demonstrated potential for the selective capture of gases like formaldehyde. rsc.org The characterization of these frameworks relies on techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional structure, powder X-ray diffraction (PXRD) to confirm phase purity, and thermogravimetric analysis (TGA) to assess thermal stability.
Below is a table showing examples of metal-organic frameworks constructed using pyrazole-based ligands, illustrating the types of structures that could potentially be formed with ligands like this compound.
| Framework Name | Metal Ion | Pyrazole Ligand | Key Structural Feature | Potential Application |
| AsCM-303 | Zn(II) | tris(4-(1H-pyrazol-4-yl)phenyl)arsane | "Pinwheel"-shaped pores | Gas separations, Sensing |
| PCN-300 | Cu(II) | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin | Lamellar structure | Heterogeneous catalysis |
| MOF-303 | Al(III) | 1H-pyrazole-3,5-dicarboxylic acid | Porous, water-stable | Formaldehyde capture |
This table presents data for analogous systems to illustrate the potential for framework construction.
Catalytic Applications of Pyrazole-Metal Complexes
Transition metal complexes featuring pyrazole-based ligands are effective catalysts for a variety of organic transformations. researchgate.netresearchgate.net The pyrazole ligand can influence the catalytic activity of the metal center by modifying its electronic properties and steric environment. The proton-responsive nature of the N-H group in unsubstituted pyrazoles can also play a direct role in catalytic cycles through metal-ligand cooperation. researchgate.netopticsjournal.net
For example, pyrazole-pincer ligands have been used to create ruthenium and iridium complexes that catalyze transfer hydrogenation and the dehydrogenation of formic acid. opticsjournal.net The catalytic activity in these systems is often enhanced by the ability of the pyrazole N-H group to participate in proton transfer steps. Cobalt complexes with pyrazole-containing ligands have shown activity as bifunctional catalysts for the oxygen evolution reaction (OER) and oxygen reduction reaction (ORR), which are crucial for energy storage and conversion technologies. mocedes.org Given these precedents, metal complexes of this compound could potentially exhibit catalytic activity in reactions such as hydrogenation, oxidation, or C-C coupling.
Photophysical Properties and Optoelectronic Applications
The conjugated π-electron system, extending from the phenyl ring through the pyrazole and onto the alkenyl group, suggests that this compound is likely to possess interesting photophysical properties. Pyrazole derivatives are known to be components of fluorescent probes and materials for optoelectronics. ias.ac.innih.gov Their properties are often tunable through chemical modification of the core structure.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances whose optical properties, such as refractive index or absorption coefficient, change with the intensity of incident light. Organic molecules with donor-π-acceptor (D-π-A) architectures often exhibit significant NLO responses. Pyrazole derivatives have been incorporated into such designs and investigated for their NLO properties. rsc.org Techniques like the Z-scan method are commonly used to measure the NLO parameters of these compounds, including the two-photon absorption (2PA) cross-section. nih.gov
For instance, studies on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, which features a similar pyrazole core with a conjugated side chain, have revealed its NLO characteristics, including a measurable two-photon absorption cross-section. nih.gov The NLO response is highly dependent on the molecular structure, including the nature of the donor and acceptor groups and the length and type of the conjugated bridge. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental findings and to predict the NLO properties of new molecular designs. bit.edu.cn
The table below summarizes NLO data for a representative pyrazole derivative to illustrate the typical parameters measured.
| Compound | Measurement Technique | Wavelength (nm) | NLO Parameter | Value |
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Z-scan | 690 | Two-Photon Absorption Cross-Section (σ₂) | 67 GM |
| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Hyper-Rayleigh Scattering | 1064 | First Hyperpolarizability (β) | 45 ± 2 × 10⁻³⁰ cm⁵/esu |
This table presents data for an analogous compound to illustrate NLO properties. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹. nih.gov
Optical Limiting Phenomena
Optical limiting is a phenomenon observed in certain NLO materials where the transmittance of light decreases as the intensity of the incident light increases. This property is highly desirable for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. The primary mechanism behind optical limiting in many organic molecules is reverse saturable absorption (RSA). researchgate.net In RSA, the excited state of the molecule absorbs light more strongly than its ground state. researchgate.net
While specific studies on the optical limiting behavior of this compound are not available, other pyrazoline derivatives have been identified as potential optical limiting materials. researchgate.net For example, a study on 5-(3,4-Dimethoxy-phenyl)-3-(2,5-dimethyl-thiophene-3-yl)-4,5-dihydro-pyrazole-1-carbothioic acid amide (DDPA) found that it exhibited good optical limiting behavior. researchgate.net This suggests that the pyrazole scaffold, when appropriately functionalized to enhance excited-state absorption, can be a promising component for the design of new optical limiting materials.
Potential in Optoelectronic Devices and Sensors
The unique molecular architecture of pyrazole-alkenyl compounds, such as this compound, positions them as promising candidates for applications in optoelectronic devices and sensors. The combination of the electron-rich pyrazole ring with a conjugated alkenyl system gives rise to interesting photophysical properties that can be harnessed for these technologies. The inherent N-donor characteristics of the pyrazole moiety also make these compounds ideal for cation detection. nih.gov
Research into pyrazole derivatives has revealed their potential as fluorescent materials with high quantum yields, significant photostability, and tunable emission spectra. nih.govmdpi.com These properties are crucial for the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. The versatility in synthesizing pyrazole derivatives allows for the fine-tuning of their electronic and photophysical characteristics to meet the specific demands of various applications. nih.govmdpi.com
Applications in Optoelectronic Devices
Pyrazole derivatives are being explored as efficient light-emitting materials in OLEDs. Their excellent luminescent properties are attributed to the extended conjugation in their molecular structure, which facilitates bright emission. researchgate.net For instance, certain pyrazoline-based materials have been shown to function as both the hole-transporting layer and the emitting layer in OLEDs, demonstrating their multifunctional nature in device fabrication. researchgate.net The incorporation of pyrazole moieties into lanthanide complexes has also been shown to yield materials with promising electroluminescence for OLED applications. bohrium.comresearchgate.net
The photophysical properties of pyrazole derivatives can be modulated by introducing different substituents, which in turn affects the emission color and efficiency of the resulting OLEDs. This tunability is a key advantage in the design of next-generation display and lighting technologies.
Applications in Chemical Sensors
The ability of the pyrazole core to coordinate with metal ions has been extensively utilized in the development of chemical sensors. researchgate.netrsc.orgresearchgate.netacs.org Pyrazole-alkenyl compounds can act as chemosensors that signal the presence of specific ions through a change in their optical properties, such as color or fluorescence intensity. This response can be a "turn-on" or "turn-off" of fluorescence, providing a clear signal for detection.
For example, pyrazole-based sensors have demonstrated high selectivity and sensitivity for a variety of metal ions, including Zn²⁺, Cd²⁺, Fe³⁺, and Al³⁺. nih.govrsc.org The sensing mechanism often involves the chelation of the metal ion by the nitrogen atoms of the pyrazole ring and other coordinating groups within the molecule, which alters the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes, leading to a change in the fluorescence output. nih.gov
The following tables summarize the photophysical properties of some pyrazole derivatives, illustrating their potential for sensor applications.
| Compound | Target Ion | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fold Increase in Fluorescence | Reference |
|---|---|---|---|---|---|---|
| Pyrazole 8 | Zn²⁺ | - | 480 | - | ~20x | nih.gov |
| Pyrazole 8 | Cd²⁺ | - | 480 | - | 2.5x | nih.gov |
| Pyrazole 9 | Fe³⁺ | - | 465 | - | 30x | nih.gov |
| Pyrazoline 4 | Cd²⁺ | - | 480 | - | 7.3x | nih.gov |
| Pyrazoline 4 | Zn²⁺ | - | 480 | - | 4.5x | nih.gov |
| Compound | Solvent System | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Probe 18 | HEPES–MeCN–water | 344 (free), 418 (with Al³⁺) | 518 (with Al³⁺) | 0.047 (free), 0.574 (with Al³⁺) | nih.gov |
| Probe 19 | EtOH/HEPES buffer | 280 (free), 330 (with Al³⁺) | - | - | nih.gov |
The data presented in these tables highlight the significant changes in the photophysical properties of pyrazole derivatives upon coordination with metal ions, underscoring their suitability as selective and sensitive fluorescent sensors. The development of such sensors is of great interest for applications in environmental monitoring, biological imaging, and industrial process control. rsc.org
Advanced Methodologies and Future Research Trajectories
Innovations in Synthetic Techniques
Modern organic synthesis is moving towards methodologies that offer higher efficiency, better yields, and improved safety and environmental profiles compared to traditional batch methods. mdpi.comgalchimia.com For pyrazole-alkenyl systems, key innovations include the use of alternative energy sources like microwaves, the adoption of continuous processing, and the integration of green chemistry principles.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds like pyrazoles. researchgate.netrsc.orgdergipark.org.tr This technique utilizes microwave irradiation to heat reaction mixtures, which can lead to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields compared to conventional heating methods. researchgate.netresearchgate.net The efficiency of microwave synthesis stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov
For the synthesis of pyrazole (B372694) derivatives, microwave irradiation has been successfully applied to cyclocondensation reactions. rsc.org For instance, the reaction of β-keto esters with hydrazines, a fundamental step in forming the pyrazole core, can be completed in minutes with high yields under microwave conditions. researchgate.net Similarly, chalcone (B49325) analogs have been effectively cyclized with hydrazine (B178648) hydrate (B1144303) using microwave assistance to produce various pyrazole derivatives. nih.gov These methods are often performed under solvent-free or green solvent conditions, further enhancing their environmental friendliness. researchgate.netnih.gov The application of microwave technology not only accelerates the discovery and development of new pyrazole-based compounds but also aligns with the principles of green chemistry by improving energy efficiency. rsc.orgnih.gov
Flow chemistry, or continuous flow processing, represents a paradigm shift from traditional batch synthesis. mdpi.com In this approach, chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors. mdpi.comgalchimia.com This technology offers significant advantages for pyrazole synthesis, including enhanced safety, improved reproducibility, faster reactions, and easier scalability. galchimia.com A key safety benefit is the ability to generate and use hazardous intermediates like diazonium salts and hydrazines in situ, avoiding their accumulation and storage. nih.gov
The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. researchgate.netjetir.org This involves a holistic approach that considers the entire lifecycle of a chemical process, from starting materials to waste disposal. jetir.org Key objectives include reducing the use of hazardous substances, designing safer products, minimizing waste, and utilizing renewable resources and energy-efficient processes. jetir.org
In pyrazole synthesis, green strategies include the use of environmentally benign solvents like water or ethanol-water mixtures, or conducting reactions under solvent-free conditions. nih.govresearchgate.net Multicomponent reactions (MCRs) are particularly noteworthy as they combine multiple reactants in a single step to form complex products, which enhances atom and step economy. nih.gov The use of recyclable or biodegradable catalysts, such as certain organocatalysts or silica-supported copper, further aligns with green principles. nih.govresearchgate.net These approaches not only reduce pollution and waste but also often lead to simpler, more efficient, and economically viable synthetic routes. researchgate.netacs.org
Isotopic Labeling for Mechanistic Insights and Advanced NMR Studies
Understanding the intricate mechanisms of chemical reactions is fundamental to optimizing existing synthetic routes and discovering new ones. Isotopic labeling is a powerful technique for elucidating these mechanisms. nih.gov By selectively replacing specific atoms in a reactant with their heavier isotopes (e.g., replacing ¹H with ²H, or ¹²C with ¹³C), researchers can trace the path of these atoms throughout a reaction sequence. acs.org
In the context of pyrazole synthesis, isotopic labeling can provide definitive insights into bond-forming and bond-breaking steps, rearrangement processes, and the nature of transient intermediates. When combined with advanced Nuclear Magnetic Resonance (NMR) spectroscopy, this method allows for the precise tracking of labeled positions in products and intermediates. nih.govnih.gov For example, labeling one of the nitrogen atoms in a hydrazine precursor could unambiguously determine the regioselectivity of the cyclocondensation reaction with an unsymmetrical 1,3-dicarbonyl compound. While the primary literature on "3-(1-Phenyl-1h-pyrazol-4-yl)prop-2-en-1-ol" does not specify such studies, the methodology is broadly applicable. Modern NMR techniques, especially in larger biomolecular systems, have greatly benefited from selective isotopic labeling schemes, which simplify complex spectra and mitigate relaxation effects, extending the utility of NMR to more complex structures. nih.govukisotope.com
Development of Predictive Computational Models for Structure-Property Relationships
Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like "this compound," thereby guiding synthetic efforts and the design of new derivatives. eurasianjournals.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT) are used to build models that correlate a molecule's structure with its physical, chemical, and biological properties. nih.govresearchgate.net
QSAR studies on pyrazole derivatives have been used to develop statistically robust models that can predict biological activity. nih.gov These models identify key structural features and physicochemical parameters that are crucial for a desired outcome. researchgate.net DFT calculations, on the other hand, provide deep insights into the electronic structure of pyrazole derivatives. researchgate.net These calculations can determine properties like molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding a molecule's reactivity and spectroscopic behavior. researchgate.net Such computational studies are invaluable for rational drug design and materials science, allowing for the in-silico screening of virtual compounds before committing to their synthesis. nih.govresearchgate.net
Exploration of Novel Reaction Pathways for Diverse Derivatization
The pyrazole core is a versatile scaffold that allows for extensive functionalization, leading to a wide array of derivatives with diverse properties. mdpi.comchim.it Research is actively focused on discovering novel reaction pathways to access this chemical space efficiently. While classical cyclocondensation reactions remain a primary method for constructing the pyrazole ring, modern organic chemistry has introduced more sophisticated approaches. mdpi.comchim.it
These include transition-metal-catalyzed reactions, photoredox catalysis, and novel multicomponent processes that allow for the construction of highly functionalized pyrazoles in a single step. mdpi.com For instance, tandem reactions where a C(sp²)-H sulfonylation is followed by pyrazole annulation have been developed to synthesize 4-sulfonyl pyrazoles without the need for a metal catalyst. mdpi.com Another strategy involves the [3+2] cycloaddition of 1,3-dipoles (like diazo compounds) with alkynes. chim.it Additionally, once the pyrazole ring is formed, its reactivity can be exploited for further derivatization. Suitably substituted pyrazoles can undergo electrophilic or nucleophilic substitution, allowing for the introduction of new functional groups at various positions on the ring, leading to the synthesis of novel compounds for screening in drug discovery and materials science. chim.itnih.gov
Design and Synthesis of Targeted Analogs for Specific Molecular Recognition (non-clinical)
The chemical scaffold this compound serves as a versatile starting point for the development of sophisticated molecular tools for non-clinical research. By systematically modifying this core structure, it is possible to create a diverse library of analogs, each tailored for high-affinity, selective recognition of specific biological macromolecules such as enzymes or receptors. The design of these analogs leverages advanced computational methods and established synthetic strategies to fine-tune their properties for applications in biochemical assays, molecular imaging, and diagnostics.
A primary strategy in the design of these targeted analogs is the use of computational modeling. nih.gov Molecular docking simulations, for instance, are employed to predict how modifications to the parent compound will affect its binding to a target protein. researchgate.netmdpi.com These in silico studies allow researchers to visualize interactions within a protein's active site, guiding the rational design of new derivatives with enhanced binding affinity and selectivity. nih.govnih.gov Techniques such as 2D-Quantitative Structure-Activity Relationship (2D-QSAR) modeling further refine this process by correlating specific structural features with biological activity, enabling the prediction of potency for novel, un-synthesized compounds. acs.orgnih.gov
Another key design principle is the creation of hybrid molecules. This involves conjugating the pyrazole core with other chemical motifs known to interact with specific targets. For example, chalcone-pyrazole hybrids have been designed to target the colchicine-binding site of tubulin, a protein crucial for cell division. mdpi.comnih.gov While the ultimate application may be clinical, the design principles and the use of these compounds as tools to probe protein function are central to non-clinical research. nih.gov Similarly, incorporating the pyrazole structure into fluorescent probes is a powerful strategy for non-clinical bioimaging. nih.gov These probes are designed to bind to a specific cellular component or respond to a particular microenvironment, providing a visual readout of biological processes in real-time. nih.govmdpi.com
The synthesis of these rationally designed analogs relies on a range of advanced chemical methodologies. Classical techniques such as the Claisen-Schmidt condensation are frequently used to construct the core chalcone-like framework of the parent compound and its derivatives. mdpi.commdpi.com This reaction allows for significant variability by changing the acetophenone (B1666503) and aldehyde starting materials. mdpi.com
More advanced functionalization of the pyrazole ring itself is often achieved through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly valuable for creating carbon-carbon bonds, enabling the attachment of various aryl or alkyl groups to the pyrazole core. nih.gov This method provides a robust way to generate a diverse library of analogs for screening purposes. Furthermore, multicomponent reactions (MCRs) offer an efficient pathway to construct complex pyrazole-containing molecules in a single step, enhancing synthetic efficiency and allowing for rapid exploration of chemical diversity. mdpi.com
Future research in this area is poised to expand into several exciting directions. There is significant potential in developing highly specific fluorescent probes for the in vivo detection of biomarkers, such as particular proteins or reactive oxygen species, which are important in diagnostics and fundamental biological research. nih.gov The creation of comprehensive "chemical toolkits" based on the this compound scaffold will enable high-throughput screening against a wide array of biological targets, facilitating the discovery of new molecular interactions and enzyme inhibitors. mdpi.com These efforts will continue to rely on the synergy between computational design and innovative synthetic chemistry to produce next-generation molecular probes for non-clinical research.
Table 1: Methodologies for the Synthesis of Targeted Analogs
| Methodology | Description | Key Reagents/Catalysts | Type of Analog Produced |
|---|---|---|---|
| Claisen-Schmidt Condensation | A base-catalyzed reaction between an aldehyde and a ketone to form a chalcone-like α,β-unsaturated ketone, the precursor to the target alcohol. mdpi.com | Sodium hydroxide (B78521) (NaOH), Ethanol | Chalcone precursors with varied substituents on the phenyl rings. mdpi.com |
| Vilsmeier-Haack Formylation | Introduces a formyl (-CHO) group onto the pyrazole ring, creating a key intermediate for subsequent condensation reactions. mdpi.com | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Formylated pyrazole intermediates ready for chain extension. nih.gov |
| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide to form C-C bonds. nih.gov | Palladium catalyst (e.g., Pd(dppf)Cl₂), Boronic acids/esters | Analogs with diverse aryl or heteroaryl substituents on the pyrazole ring. nih.gov |
| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, offering high efficiency and molecular diversity. mdpi.com | Varies depending on the specific MCR (e.g., hydrazine, β-ketoesters, aldehydes) | Complex, highly functionalized pyrazole-containing heterocyclic systems. ias.ac.in |
Table 2: Design Strategies and Non-Clinical Applications
| Design Strategy | Principle | Example of Analog | Non-Clinical Application |
|---|---|---|---|
| Structure-Based Design | Utilizes computational docking to predict and optimize the binding of an analog to the active site of a target protein. nih.gov | Pyrazole-based Kinase Inhibitor | In vitro enzymatic assays to study kinase function and inhibition. nih.gov |
| Fluorophore Conjugation | Incorporates the pyrazole scaffold into a larger system or attaches a fluorescent tag to create a molecule that emits light upon binding or environmental change. nih.gov | Fluorescent Pyrazole Probe | Bioimaging of specific ions, proteins, or organelles in live cells for basic research. nih.gov |
| Molecular Hybridization | Combines the pyrazole core with another pharmacophore or recognition element to create a new molecule with dual or enhanced targeting capabilities. nih.gov | Pyrazole-Chalcone Conjugate | Probing protein-protein interactions and studying dynamic cellular structures like microtubules. nih.govresearchgate.net |
| QSAR-Guided Modification | Employs statistical models (QSAR) to correlate chemical structure with activity, guiding the synthesis of analogs with predicted high potency. acs.orgnih.gov | Optimized Enzyme Inhibitor | Development of selective chemical tools for studying enzyme families in biochemical pathways. mdpi.com |
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol, and how are intermediates characterized?
- Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between nitrones and alkenes, as demonstrated in structurally similar pyrazole derivatives . Key intermediates are purified using column chromatography (e.g., ethyl acetate/hexane mixtures) and characterized via melting point analysis, NMR, and IR spectroscopy. Crystallization from solvents like petroleum ether/ethyl acetate yields single crystals for X-ray diffraction (XRD) validation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Use a combination of -NMR and -NMR to confirm proton and carbon environments, particularly the enol proton (δ ~5.5–6.5 ppm) and pyrazole ring carbons. IR spectroscopy identifies functional groups (e.g., -OH stretch ~3200–3500 cm). Mass spectrometry (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. How is column chromatography optimized for purifying this compound?
- Methodology : Select solvent systems based on polarity (e.g., ethyl acetate/hexane gradients). Monitor fractions via TLC (Rf ~0.3–0.5) and adjust solvent ratios to resolve byproducts. For polar intermediates, use silica gel with 5–10% methanol in dichloromethane .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound derivatives?
- Methodology : Employ SHELXL for refinement, ensuring high-resolution data (R < 0.05) and validating hydrogen bonding via PLATON. Cross-check with DFT-optimized geometries to address deviations in dihedral angles (e.g., pyrazole vs. phenyl ring planes at 21.8°–41.8°) .
Q. What strategies mitigate stereochemical challenges during synthesis?
- Methodology : Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to control enantioselectivity. Monitor reaction progress via circular dichroism (CD) or chiral HPLC. For diastereomers, optimize recrystallization conditions (e.g., ethanol/water mixtures) .
Q. How do substituents on the pyrazole ring influence electronic properties and reactivity?
- Methodology : Perform Hammett studies with para-substituted phenyl groups (e.g., -Br, -OCH) to assess electronic effects on reaction rates. Use cyclic voltammetry to measure redox potentials and DFT (B3LYP/6-31G*) to model charge distribution .
Q. What experimental approaches validate hydrogen bonding interactions in crystal lattices?
- Methodology : Analyze XRD data for short intermolecular contacts (e.g., C–H···O distances < 2.5 Å). Compare with Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions. Thermal ellipsoid plots (ORTEP) assess thermal motion and lattice stability .
Data Contradiction Analysis
Q. How to address inconsistencies between spectroscopic and crystallographic data?
- Methodology : Re-crystallize the compound to exclude solvent effects. Validate NMR assignments via 2D-COSY and HSQC, ensuring no dynamic effects (e.g., tautomerism). For XRD, check for twinning or disorder using R and ADDSYM in OLEX2 .
Q. What steps resolve conflicting bioactivity results across assays?
- Methodology : Standardize assay conditions (e.g., MTT protocol for cytotoxicity ). Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) and validate with positive controls. Perform dose-response curves (IC) in triplicate to assess reproducibility .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
